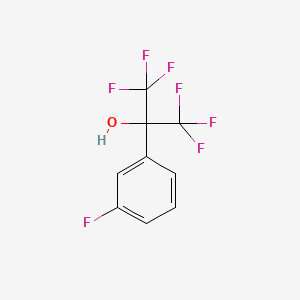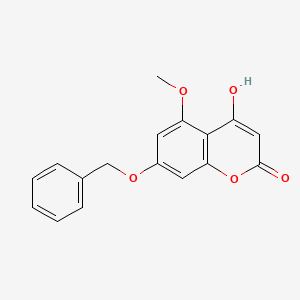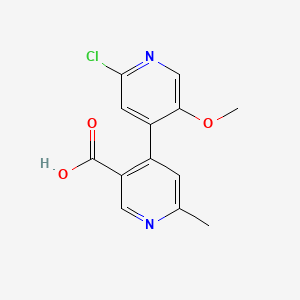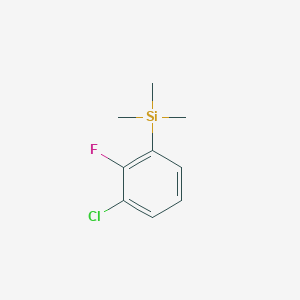
(3-Chloro-2-fluorophenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12ClFSi and a molecular weight of 202.73 g/mol . It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 2 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluorophenyl)trimethylsilane typically involves the reaction of 3-chloro-2-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine or fluorine atoms.
Coupling Reactions: Biaryl compounds are the major products formed in these reactions.
Aplicaciones Científicas De Investigación
(3-Chloro-2-fluorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-fluorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane: Similar structure but with an additional trifluoromethyl group.
(2-Fluorophenyl)trimethylsilane: Lacks the chlorine substituent.
Uniqueness
(3-Chloro-2-fluorophenyl)trimethylsilane is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H12ClFSi |
|---|---|
Peso molecular |
202.73 g/mol |
Nombre IUPAC |
(3-chloro-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 |
Clave InChI |
SOJCDCDPHVKSII-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C(=CC=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








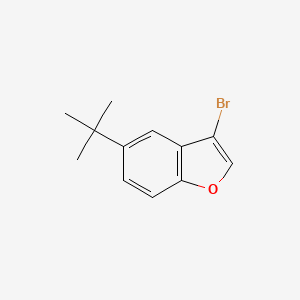
![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)
![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)
![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)

